2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via the condensation of hydrazine with diketones or through cyclization reactions involving appropriate precursors.
Thioether linkage formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound.
Final coupling: The final step involves coupling the thioether-linked pyridazine with the benzo[d][1,3]dioxole moiety and N-(2-methoxybenzyl)acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Interfering with nucleic acids: Binding to DNA or RNA, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds also feature the benzo[d][1,3]dioxole structure and are synthesized for their potential therapeutic applications.
Uniqueness
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its thioether linkage and pyridazine ring distinguish it from other benzo[d][1,3]dioxole derivatives, providing unique opportunities for research and application.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)11-22-20(25)12-29-21-9-7-16(23-24-21)14-6-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAGZMHDLHNAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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